molecular formula C8H9BO4 B152948 2-Formyl-4-methoxyphenylboronic acid CAS No. 139962-95-1

2-Formyl-4-methoxyphenylboronic acid

Cat. No. B152948
M. Wt: 179.97 g/mol
InChI Key: ZSSNGMFKYFBOAG-UHFFFAOYSA-N
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Description

2-Formyl-4-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. The presence of the formyl and methoxy groups on the phenyl ring can influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study.

Synthesis Analysis

The synthesis of related 2-formylphenylboronic acids involves the introduction of substituents that can affect the acidity and reactivity of the boronic acid. For instance, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid has been reported, where the electron-withdrawing trifluoromethyl group increases the acidity compared to its analogues . Similarly, derivatives of 2-formylphenylboronic acid, such as those with a methoxy group, can be synthesized through various organic reactions, including acylation and condensation reactions .

Molecular Structure Analysis

The molecular structure of 2-formyl-4-methoxyphenylboronic acid and its derivatives can be characterized by techniques such as X-ray diffraction, as demonstrated by the study of related compounds . The presence of substituents can lead to different hydrogen bonding patterns and crystal structures, which can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

2-Formylphenylboronic acids can undergo various chemical reactions, including isomerization and complexation with metals. For example, 5-trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole in some solutions . Additionally, derivatives of 2-formylphenylboronic acid can form complexes with metals, which can be used in catalysis, as shown by the formation of palladium(II) complexes with high catalytic activity in the Suzuki reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-formyl-4-methoxyphenylboronic acid are influenced by the substituents on the phenyl ring. The electron-withdrawing or donating nature of these groups can affect the acidity, solubility, and stability of the boronic acid. For instance, the antimicrobial activity of 2-formylphenylboronic acids has been linked to their ability to inhibit enzymes such as leucyl-tRNA synthetase, with variations in activity depending on the specific substituents present . The corrosion inhibition properties of related compounds, such as 2-methoxy-4-formylphenol, have also been studied, demonstrating the potential for these compounds to protect metals from corrosion in acidic environments .

Scientific Research Applications

Supramolecular Assemblies

2-Formyl-4-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. Studies have shown that phenylboronic and 4-methoxyphenylboronic acids can form assemblies with 4,4′-bipyridine due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. These findings contribute to the understanding of molecular interactions and could have implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Coupling Reactions

The compound has been found useful in bioorthogonal coupling reactions. Research demonstrates that combining 2-formylphenylboronic acid with other reagents in neutral aqueous solutions can lead to stable products useful for protein conjugation. This reaction is orthogonal to protein functional groups and has potential applications in biochemistry and molecular biology (Dilek et al., 2015).

Synthesis of Functional Derivatives

2-Formyl-4-methoxyphenylboronic acid has been used in the synthesis of functional derivatives containing heterocycles like isoxazole and isothiazole. These derivatives have been shown to form complexes with palladium(II) chloride, which exhibit high catalytic activity in Suzuki reactions, highlighting its significance in organic chemistry and catalysis (Potkin et al., 2019).

Fluorescence Quenching Mechanism

Studies on 2-formyl-4-methoxyphenylboronic acid derivatives have explored their fluorescence quenching mechanisms. These investigations are essential in understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing and imaging technologies (Geethanjali et al., 2015).

Safety And Hazards

When handling 2-Formyl-4-methoxyphenylboronic acid, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The compound has potential applications in the development of new synthetic methodologies and the synthesis of biologically active compounds. For example, it can be used in the enantioselective preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .

properties

IUPAC Name

(2-formyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNGMFKYFBOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370255
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-methoxyphenylboronic acid

CAS RN

139962-95-1
Record name 2-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formyl-4-methoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
LR de Lescure, T Jesse, MP Groziak… - Journal of …, 2019 - Wiley Online Library
… Another is the unanticipated production of the bicyclic boron heterocycle 2 from a Horner–Wadsworth–Emmons olefination of 2-formyl-4-methoxyphenylboronic acid and N-Cbz …
Number of citations: 4 onlinelibrary.wiley.com
MM Johnson, KJ Ngwira, AL Rousseau, A Lemmerer… - Tetrahedron, 2018 - Elsevier
… Reagents and Conditions: (a) 2-formyl-4-methoxyphenylboronic acid, cat. Pd(PPh 3 ) 4 , aq. Na 2 CO 3 (2 M), DME, reflux, 18 h, 72%; (b) n-BuLi, MePPh 3 Br, THF, 0 C to rt, 18 h, 69%; (…
Number of citations: 9 www.sciencedirect.com
KW Bentley, YG Nam, JM Murphy… - Journal of the American …, 2013 - ACS Publications
… Indeed, weak CD signals below 300 nm were obtained from the condensation product of 2-formyl-4-methoxyphenylboronic acid 31 and amines 11, 32, and 33, respectively. This largely …
Number of citations: 126 pubs.acs.org
C Savarin, J Srogl, LS Liebeskind - Organic Letters, 2000 - ACS Publications
Thiol esters and boronic acids do not participate in cross-coupling in the presence of palladium catalysts. However, efficient palladium-catalyzed thiol ester−boronic acid cross-coupling …
Number of citations: 130 pubs.acs.org
J Yang, BJ Johnson, AA Letourneau… - Australian Journal of …, 2014 - CSIRO Publishing
… [ 34 – 37 ] Alternatively, 2-formyl-4-methoxyphenylboronic acid was also examined as many natural products, including capsaicin (the active ingredient in hot peppers), are based on …
Number of citations: 22 www.publish.csiro.au
H Sawada, K Onoda, D Morita, E Ishitsubo… - Bioorganic & medicinal …, 2013 - Elsevier
… The hydroxyl group of methyl vanillate was reacted with trifluoromethanesulfonic anhydride, and Suzuki–Miyaura coupling of the product with 2-formyl-4-methoxyphenylboronic acid …
Number of citations: 16 www.sciencedirect.com
S Kumar, S Saravanan, P Reuben… - Journal of heterocyclic …, 2005 - Wiley Online Library
… 2-Formyl-4-methoxyphenylboronic acid (33b) was synthesized by a published procedure [21]. 2-Formylphenylboronic acid (33a), 2-formylthiophene 3-boronic acid (11a) and 3-…
Number of citations: 16 onlinelibrary.wiley.com
NA Thiele, KA Abboud, KB Sloan - European Journal of Medicinal …, 2016 - Elsevier
… A similar procedure to the one described above for 3a was followed, but replacing 2-formylphenylboronic acid (1a) with 2-formyl-4-methoxyphenylboronic acid (1b) and omitting the …
Number of citations: 6 www.sciencedirect.com
AK Sharma, S Kumar, S Amin - The Journal of organic chemistry, 2004 - ACS Publications
… The palladium-catalyzed Suzuki coupling reaction of 2-formyl-4-methoxyphenylboronic acid 28 with 5 gave the aldehyde 7 which, on treatment with aniline in CH 2 Cl 2 in the presence …
Number of citations: 32 pubs.acs.org
RG Harvey, Q Dai, C Ran… - The Journal of organic …, 2004 - ACS Publications
… 2-Formyl-4-methoxyphenylboronic acid (17) was synthesized from 2-bromo-4-methoxybenzaldehyde by the published method. Suzuki coupling of 16 with 17 afforded 5-methoxy-2-(1,4-…
Number of citations: 80 pubs.acs.org

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